molecular formula C12H11FN2O4S2 B3007314 Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929866-40-0

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3007314
CAS No.: 929866-40-0
M. Wt: 330.35
InChI Key: YHXUKCQTJUHBBX-UHFFFAOYSA-N
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Description

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-based sulfonamide derivative characterized by a 4-fluorophenylsulfonyl group attached to the thiazole ring and a methyl ester functional group at the 4-position.

Properties

IUPAC Name

methyl 2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXUKCQTJUHBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-1,3-thiazole-4-acetic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Fluorophenylsulfonyl, methyl ester C₁₂H₁₁FN₂O₄S₂ 354.35 g/mol Fluorine enhances electronegativity; methyl ester improves lipophilicity .
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrophenylsulfonyl, ethyl ester C₁₃H₁₃N₃O₆S₂ 395.39 g/mol Nitro group is strongly electron-withdrawing; may increase reactivity but reduce stability .
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonyl (no fluorine), ethyl ester C₁₃H₁₄N₂O₄S₂ 350.44 g/mol Lack of fluorine reduces electronegativity; ethyl ester increases steric bulk .
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid 4-Trifluoromethylphenyl, carboxylic acid C₁₂H₉F₃N₂O₂S 302.27 g/mol Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects .
[1-(([(4-Fluorophenyl)sulfonyl]amino)methyl)cyclohexyl]acetic acid Cyclohexyl spacer, 4-fluorophenylsulfonyl, carboxylic acid C₁₅H₁₉FNO₄S 344.38 g/mol Cyclohexyl group introduces conformational rigidity; may affect binding interactions .
Key Observations:
  • However, nitro groups (e.g., in ) may lead to metabolic instability.
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve cell permeability compared to carboxylic acids (e.g., ), which are more polar and may exhibit higher solubility in aqueous environments.
  • Lipophilicity : Trifluoromethyl groups () and fluorophenyl moieties () increase lipophilicity, favoring passive diffusion across biological membranes.
Key Observations:
  • Solubility : Ester derivatives generally exhibit lower water solubility than carboxylic acids, limiting their use in aqueous formulations.
  • Stability : Nitro-substituted compounds () may degrade under UV light, whereas fluorinated analogs () show greater stability.
  • Biological Activity: Sulfonamide-containing compounds (e.g., ) are frequently associated with antibacterial and anti-inflammatory activities due to their ability to mimic para-aminobenzoic acid (PABA).

Biological Activity

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound contains a 4-fluorophenylsulfonyl group and a thiazole ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4O5SC_{19}H_{19}FN_4O_5S, with an average molecular weight of 498.571 Da. The presence of the fluorine atom is particularly noteworthy as it enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

This compound acts primarily as a peroxisome proliferator-activated receptor (PPAR) agonist . PPARs play crucial roles in regulating gene expression related to lipid metabolism and glucose homeostasis. The activation of PPARs by this compound can influence various biochemical pathways associated with inflammation and metabolic disorders.

Biochemical Pathways

This compound is known to affect multiple biochemical pathways, including:

  • Inflammatory Response : It has been shown to modulate central inflammation, which could be beneficial in treating neurodegenerative diseases.
  • Cell Proliferation : The compound may influence cell cycle regulation and apoptosis in cancer cells, indicating potential anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a long half-life, which is advantageous for therapeutic applications. Similar thiazole derivatives exhibit half-lives ranging from several hours to days, allowing for sustained action within the body.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of thiazole derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on tumor cell lines, such as HepG2 cells, with IC50 values indicating potent antiproliferative effects .

HDAC Inhibition

The compound's structural characteristics suggest it may function as a histone deacetylase (HDAC) inhibitor , which is crucial in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and promote apoptosis in cancer cells by altering histone acetylation states .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • In Vitro Studies : Research indicates that thiazole compounds can exhibit selective inhibition against HDAC enzymes, particularly HDAC3, leading to enhanced antitumor effects in various cancer models .
  • In Vivo Efficacy : Animal models have demonstrated that certain thiazole derivatives can inhibit tumor growth significantly compared to standard treatments, suggesting their potential as effective therapeutic agents .

Comparison with Similar Compounds

A comparative analysis with other thiazole derivatives reveals that this compound possesses unique properties due to the fluorine substitution on the phenyl ring. This modification enhances its chemical reactivity and biological activity compared to compounds like:

  • Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
  • Methyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Compound NameBiological ActivityIC50 ValueSpecificity
This compoundAntitumorTBDHDAC Inhibitor
Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetateModerateTBDGeneral
Methyl (2-{[(4-bromophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetateLowTBDGeneral

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